3-(Chloromethoxy)anisole
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H9ClO2 |
|---|---|
Molecular Weight |
172.61 g/mol |
IUPAC Name |
1-(chloromethoxy)-3-methoxybenzene |
InChI |
InChI=1S/C8H9ClO2/c1-10-7-3-2-4-8(5-7)11-6-9/h2-5H,6H2,1H3 |
InChI Key |
ZLLGKZVMBZTBEX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC=C1)OCCl |
Origin of Product |
United States |
**synthetic Methodologies for 3 Chloromethoxy Anisole**
Direct Chloromethylation Strategies
Direct chloromethylation involves the introduction of a chloromethyl group (-CH₂Cl) onto an aromatic ring in a single step. The success of this strategy for synthesizing 3-(Chloromethoxy)anisole is highly dependent on the choice of the starting material due to the directing effects of the substituents on the aromatic ring.
The classical method for chloromethylation is the Blanc chloromethylation, which utilizes formaldehyde (B43269) and hydrogen chloride, often in the presence of a Lewis acid catalyst such as zinc chloride. cloudfront.net This reaction proceeds via an electrophilic aromatic substitution mechanism. When considering anisole (B1667542) as the starting material, the methoxy (B1213986) group (-OCH₃) is an activating ortho-, para-director. Consequently, direct chloromethylation of anisole would predominantly yield 2-(chloromethoxy)anisole and 4-(chloromethoxy)anisole, making the synthesis of the 3-isomer by this route inefficient.
A more viable approach is the chloromethylation of a precursor where the desired meta-substitution pattern is already established, such as 3-methoxyphenol. The hydroxyl group in 3-methoxyphenol is also an activating ortho-, para-director. Therefore, the chloromethylation would be directed to the positions ortho and para to the hydroxyl group. The reaction of phenols with formaldehyde and hydrogen chloride is a known method for producing chloromethylated derivatives. The general reaction conditions for the chloromethylation of phenols involve treating the phenol (B47542) with an excess of formaldehyde (or its polymer, paraformaldehyde) and passing a stream of hydrogen chloride gas through the reaction mixture, often in the presence of a catalyst like zinc chloride. cloudfront.net Optimization of this reaction for the synthesis of this compound from 3-methoxyphenol would involve careful control of reaction temperature, stoichiometry of reactants, and choice of solvent to favor O-chloromethylation over C-chloromethylation on the aromatic ring, and to manage the formation of potential byproducts.
Table 1: General Conditions for Blanc Chloromethylation of Activated Aromatic Compounds
| Parameter | Condition | Reference |
| Reagents | Formaldehyde (or paraformaldehyde), Hydrogen Chloride | cloudfront.net |
| Catalyst | Zinc Chloride (optional for highly activated rings) | cloudfront.net |
| Solvent | Often neat, or an inert solvent like Dichloromethane | nih.gov |
| Temperature | Varies, often room temperature to moderate heating | cloudfront.net |
Alternative reagents to the traditional formaldehyde/HCl system can offer milder reaction conditions and improved selectivity. Chloromethyl methyl ether (MOM-Cl) is a common reagent used for the introduction of the methoxymethyl (MOM) protecting group, which is structurally similar to the chloromethoxy group. tandfonline.com However, its use as a chloromethylating agent for aromatic rings is also established. cloudfront.net
The in-situ generation of chloromethyl methyl ether from dimethoxymethane and an acyl chloride, catalyzed by a Lewis acid, is a safer alternative to handling the highly carcinogenic bis(chloromethyl) ether which can be a byproduct in classical chloromethylation. tandfonline.comorgsyn.orgorganic-chemistry.org This in-situ generated reagent can then react with a suitable precursor like 3-methoxyphenol to yield this compound. The reaction of phenols with chloromethyl methyl ether is a known method for the formation of methoxymethyl ethers, and by analogy, would be a plausible route to the desired chloromethoxy compound. tandfonline.com
Table 2: Examples of Alternative Chloromethylating Systems
| Reagent System | Precursor | Catalyst | Reference |
| Chloromethyl methyl ether (MOM-Cl) | Phenols | None (or mild base) | tandfonline.com |
| Dimethoxymethane / Acetyl Chloride | Alcohols, Phenols | Zinc(II) salts | organic-chemistry.org |
| Methoxyacetyl chloride / AlCl₃ | Benzene (B151609), Toluene | AlCl₃ | nih.gov |
Indirect Synthetic Approaches via Functional Group Interconversions
Indirect methods offer a powerful alternative for the synthesis of this compound, particularly when direct methods suffer from poor regioselectivity. These routes rely on the strategic manipulation of functional groups on a pre-functionalized benzene ring.
A well-established strategy for the synthesis of 3-substituted anisoles involves the nucleophilic aromatic substitution of a nitro group in a corresponding 3-substituted nitrobenzene. figshare.comresearchgate.net For the synthesis of a precursor to this compound, one could envision starting with a compound like 1-chloro-3-nitrobenzene or 1-bromo-3-nitrobenzene.
The reaction of a 3-halonitrobenzene with sodium methoxide in the presence of a phase-transfer catalyst can lead to the formation of 3-nitroanisole via a methoxydenitration reaction. figshare.comresearchgate.net The nitro group can then be reduced to an amino group, which can be further converted to a hydroxyl group via diazotization followed by hydrolysis. This would yield 3-methoxyphenol, which could then be chloromethylated as described in section 2.1.1.
Alternatively, a more direct route from a nitro-precursor would involve the reduction of the nitro group to an amine, followed by diazotization and reaction with formaldehyde and a chloride source, although this is a less common transformation. A more plausible indirect route would be the synthesis of 3-methoxybenzyl alcohol from a suitable precursor, followed by conversion of the alcohol to the corresponding chloride.
Table 3: Synthesis of 3-Substituted Anisoles from 3-Substituted Nitrobenzenes
| Starting Material | Reagents | Product | Yield | Reference |
| 3-Bromonitrobenzene | 1. NaOMe, PTC; 2. Reduction | 3-Bromoanisole | >80% | figshare.comresearchgate.net |
| 3-Chloronitrobenzene | 1. NaOMe, PTC; 2. Reduction | 3-Chloroanisole | >80% | figshare.comresearchgate.net |
A logical and highly regioselective synthesis of this compound would start from a precursor that already possesses the desired 1,3-dioxygenated substitution pattern. 3-Methoxyphenol is an ideal starting material for this purpose. nih.govsigmaaldrich.com The synthesis of 3-methoxyphenol itself is well-documented and can be achieved from resorcinol by selective mono-O-methylation.
Once 3-methoxyphenol is obtained, the phenolic hydroxyl group can be selectively converted to a chloromethoxy group. This can be achieved by reaction with formaldehyde and hydrogen chloride, as previously discussed. The key to the success of this approach is the selective reaction at the hydroxyl group without significant side reactions on the aromatic ring. This method offers a clear and regiochemically unambiguous route to this compound.
Another novel precursor-based approach could involve the synthesis of 3-methoxybenzyl alcohol. This could be achieved, for example, by the reduction of 3-methoxybenzoic acid or its esters. The resulting benzylic alcohol can then be converted to the corresponding chloromethyl group using standard reagents such as thionyl chloride or concentrated hydrochloric acid.
Catalytic and Stereoselective Synthetic Innovations
While direct catalytic and stereoselective methods for the synthesis of this compound are not widely reported, recent advances in C-H functionalization offer promising avenues for the regioselective synthesis of meta-substituted anisole derivatives.
Recent research has demonstrated the palladium/norbornene-catalyzed meta-C-H arylation of anisole derivatives. thieme.denih.govchemrxiv.org This methodology allows for the functionalization of the typically less reactive meta position of the anisole ring. While this has been demonstrated for arylation, the development of analogous catalytic systems for chloromethylation could provide a direct and efficient route to this compound from anisole. These advanced catalytic systems often employ specific ligands to control the regioselectivity of the C-H activation step. The development of a catalytic system that could selectively activate the meta C-H bond of anisole for subsequent reaction with a chloromethylating agent would represent a significant innovation in this field.
Furthermore, catalytic approaches to the synthesis of the precursor 3-methoxyphenol are also of interest. For instance, the selective mono-methylation of resorcinol can be achieved using various catalytic methods to improve the yield and selectivity over non-catalytic approaches.
Green Chemistry and Sustainable Protocols in this compound Synthesis
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of chemical intermediates to develop more environmentally benign and sustainable processes. While specific research on green synthetic routes for this compound is limited, advancements in the chloromethylation of anisole and other aromatic compounds offer insights into more sustainable protocols that could be adapted for its production. These methods focus on reducing hazardous waste, avoiding harsh reagents, and improving energy efficiency.
Key approaches to a greener synthesis of chloromethylated anisoles include the use of alternative catalysts to replace traditional Lewis acids, the application of phase-transfer catalysis in aqueous media, and the exploration of novel energy sources like microwave irradiation.
One notable development is an environmentally friendly process for the chloromethylation of substituted benzenes, including anisole, which avoids the use of strong Lewis acids like zinc chloride or aluminum chloride. This method utilizes an in-situ generated chloromethylating agent from a formaldehyde precursor and hydrogen chloride gas, with a catalytic amount of a short-chain carboxylic acid, such as acetic acid, to promote the reaction. This approach significantly reduces the generation of acidic effluent, a major drawback of conventional chloromethylation methods.
The reaction is typically carried out in a hydrocarbon solvent like toluene or cyclohexane. For the chloromethylation of anisole, this process has been shown to produce a mixture of isomers, primarily the 4-(Chloromethyl)anisole and 2-(Chloromethyl)anisole. The conditions can be optimized to influence the product distribution.
Table 1: Environmentally Friendly Chloromethylation of Anisole This table details reaction conditions for a greener chloromethylation process of anisole using a carboxylic acid promoter instead of traditional Lewis acids.
| Reactant 1 | Reactant 2 | Catalyst/Promoter | Solvent | Temperature (°C) | Time (h) | Product Distribution (4-isomer:2-isomer) | Unreacted Anisole (%) |
| Anisole | Paraformaldehyde, HCl gas | Acetic Acid | Toluene | 15-20 | 5 | ~3.1 : 1 | 2.3 |
| Anisole | Paraformaldehyde, HCl gas | Acetic Acid | Toluene | 15-20 | 5 | ~2.9 : 1 | 6.8 |
Another significant green approach is the use of phase-transfer catalysis (PTC) . This methodology facilitates the reaction between reactants present in different phases (e.g., an aqueous phase and an organic phase), often allowing for the use of water as a solvent and reducing the need for volatile organic compounds (VOCs). For the chloromethylation of aromatic hydrocarbons, a novel catalytic system comprising zinc chloride, acetic acid, sulfuric acid, and a phase-transfer catalyst like polyethylene glycol (PEG-800) in an aqueous medium has been developed. researchgate.net This system has been shown to provide good to excellent yields for the chloromethylation of toluene. researchgate.net While specific data for anisole is not provided in this study, the principle is applicable to activated aromatic rings. The catalyst system can often be recovered and recycled, further enhancing the sustainability of the process. researchgate.net
Table 2: Phase-Transfer Catalyzed Chloromethylation of Toluene This table presents the results for the chloromethylation of toluene using a recyclable phase-transfer catalysis system in an aqueous medium, illustrating a greener alternative to traditional methods.
| Substrate | Catalyst System | Phase-Transfer Catalyst | Temperature (°C) | Time (h) | Conversion (%) |
| Toluene | ZnCl₂, AcOH, H₂SO₄ | PEG-200 | 50 | 8 | 74 |
| Toluene | ZnCl₂, AcOH, H₂SO₄ | PEG-400 | 50 | 8 | 76 |
| Toluene | ZnCl₂, AcOH, H₂SO₄ | PEG-600 | 50 | 8 | 79 |
| Toluene | ZnCl₂, AcOH, H₂SO₄ | PEG-800 | 50 | 8 | 92 |
Other green chemistry techniques that hold promise for the synthesis of this compound include microwave-assisted synthesis and the use of ionic liquids . Microwave irradiation can significantly accelerate reaction rates, leading to shorter reaction times, reduced energy consumption, and often higher yields compared to conventional heating. researchgate.net Ionic liquids are considered potential green solvents due to their low vapor pressure, thermal stability, and recyclability. They can act as both the solvent and the catalyst in chloromethylation reactions, potentially under milder conditions and with improved selectivity. researchgate.net
While these greener methodologies have been primarily demonstrated for the chloromethylation of various aromatic compounds, their adaptation for the specific synthesis of this compound would require further research to optimize reaction conditions and address the challenge of regioselectivity. The development of such protocols is crucial for aligning the production of this chemical intermediate with the principles of sustainable chemistry.
**reactivity and Mechanistic Investigations of 3 Chloromethoxy Anisole**
Electrophilic Reaction Pathways
As a derivative of benzene (B151609), 3-(chloromethoxy)anisole can participate in electrophilic aromatic substitution reactions. The methoxy (B1213986) group is an activating, ortho-, para-directing group, which should facilitate the substitution of other electrophiles onto the aromatic ring. However, the primary electrophilic role of this compound itself is as an alkylating agent, particularly in Friedel-Crafts type reactions, due to the lability of the benzylic chloride.
This compound serves as an effective electrophile in Friedel-Crafts alkylation reactions. In the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), the chlorine atom is abstracted, leading to the formation of a resonance-stabilized secondary benzylic carbocation. wikipedia.orglibretexts.org This carbocation is the key electrophilic species that is then attacked by an electron-rich aromatic ring.
The general mechanism involves the formation of the carbocation (or a carbocation-like complex with the Lewis acid), which then undergoes electrophilic aromatic substitution on another aromatic substrate. masterorganicchemistry.com The reaction concludes with the deprotonation of the resulting arenium ion to restore aromaticity. libretexts.org
While specific studies detailing extensive substrate scope for the Friedel-Crafts alkylation using this compound are not broadly reported in introductory literature, the principles of the reaction are well-established. berkeley.edulibretexts.org The methoxy group on the alkylating agent does not interfere with the reaction, and the resulting diarylmethane product retains this functionality. The reaction is generally applicable to a wide range of aromatic compounds. wikipedia.org
Table 1: General Conditions for Friedel-Crafts Alkylation
| Parameter | Condition | Purpose |
| Alkylating Agent | This compound | Source of the electrophilic 3-methoxybenzyl group. |
| Aromatic Substrate | Electron-rich arenes (e.g., benzene, toluene) | Nucleophile that attacks the carbocation. |
| Catalyst | Strong Lewis Acid (e.g., AlCl₃, FeCl₃) | Facilitates the formation of the benzylic carbocation. libretexts.orglibretexts.org |
| Solvent | Inert solvent (e.g., Dichloromethane, CS₂) | Dissolves reactants without participating in the reaction. |
It is important to note that Friedel-Crafts alkylations can be prone to limitations such as polyalkylation, as the product of the initial alkylation is often more reactive than the starting material. libretexts.org
Currently, there is limited specific information available in the reviewed literature regarding the participation of this compound in electrophilic addition or dedicated electrophilic cyclization reactions where the chloromethoxy group itself is the primary reactive site for addition. The reactivity of this compound is dominated by substitution pathways.
Nucleophilic Substitution Reactions
The benzylic chloride in this compound is highly susceptible to nucleophilic attack. This reactivity is a cornerstone of its utility in synthetic chemistry, allowing for the introduction of the 3-methoxybenzyl moiety into a wide variety of molecular scaffolds. The mechanism can proceed through either an Sₙ1 or Sₙ2 pathway, depending on the nucleophile, solvent, and reaction conditions. The formation of a resonance-stabilized benzylic carbocation favors the Sₙ1 pathway. nih.govnih.gov
A broad range of nucleophiles can displace the chloride ion from this compound. These reactions are typically carried out in the presence of a base to neutralize the generated HCl or when using a neutral nucleophile.
Research has shown the use of 3-methoxybenzyl chloride in the alkylation of various nucleophiles. For instance, it has been used to alkylate 8-benzyloxy-2(1H)-quinolinone in the presence of sodium hydride (NaH) in dimethylformamide (DMF). sigmaaldrich.com It is also a key reagent in the synthesis of diarylmethanes through palladium-catalyzed cross-coupling reactions with in situ generated organozinc reagents. sigmaaldrich.com
A study on the solvolysis of various ring-substituted benzyl (B1604629) chlorides, including methoxy-substituted variants, provides insight into the mechanism of nucleophilic substitution. The rate of solvolysis is highly dependent on the electronic nature of the ring substituents, which affect the stability of the carbocation intermediate. nih.govnih.gov
Table 2: Examples of Intermolecular Nucleophilic Substitution with this compound
| Nucleophile | Reagents/Conditions | Product Type | Reference |
| 8-Benzyloxy-2(1H)-quinolinone | NaH, DMF | N-Alkylated quinolinone | sigmaaldrich.com |
| Aryl Halide (via organozinc) | Pd catalyst | Diaryl-methane | sigmaaldrich.com |
| Water/Methanol/TFE (Solvolysis) | 20% acetonitrile in water | Benzyl alcohol / ether | nih.govnih.gov |
| p-Aminobenzoic acid (via reductive amination of the corresponding aldehyde) | NaBH₄ | N-benzylated amino acid | acs.org |
While intermolecular reactions are more common, if a suitable nucleophile is present within the same molecule or a reactant that can be modified to contain one, intramolecular cyclization can occur. These reactions are powerful methods for constructing cyclic systems. The general principle involves the nucleophilic attack of an internal functional group on the benzylic carbon, displacing the chloride and forming a new ring. The success of such cyclizations is governed by factors like ring size (5- and 6-membered rings are generally favored) and the conformational flexibility of the linking chain.
Rearrangement Processes and Their Mechanistic Details
Rearrangements involving this compound are not commonly reported under typical reaction conditions. The 3-methoxybenzyl carbocation is relatively stable and does not readily undergo the hydride or alkyl shifts that are characteristic of less stable carbocations formed during Friedel-Crafts alkylations with longer alkyl chains. wikipedia.org
However, more complex transformations can be initiated. A study on the homologation of electron-rich benzyl bromides with diazo derivatives, catalyzed by SnCl₄, proceeds through a formal insertion into the C(sp²)–C(sp³) bond. Computational analysis suggests a mechanism involving a rate-determining Sₙ1 step to form a C-C bond, followed by a cascade of cationic intermediates leading to a phenonium ion, which represents a type of rearrangement. nih.gov Although this study focused on benzyl bromides, similar reactivity could be anticipated for the corresponding chloride under appropriate conditions.
Kinetic and Thermodynamic Parameters Governing this compound Reactivity
Information regarding reaction rates, activation energies, enthalpies, entropies, and Gibbs free energies for reactions involving this compound is not available in the searched scientific literature.
Computational Mechanistic Elucidation of Reaction Intermediates and Transition States
No computational studies detailing the reaction mechanisms, intermediates, or transition states for this compound could be found. Therefore, information on the computational methods, basis sets, and the energetic and geometric parameters of any calculated species is unavailable.
Due to the absence of any specific data for "this compound," the generation of an article with the requested structure and content is not feasible at this time. Further experimental or computational research on this particular compound would be required to provide the information sought.
**applications of 3 Chloromethoxy Anisole in Complex Organic Molecule Synthesis**
Utilization as an Alkylating Reagent in C-C Bond Formation
The primary application of 3-(Chloromethyl)anisole is as an alkylating agent, facilitating the formation of carbon-carbon bonds, a fundamental process in organic synthesis. nih.gov The benzylic chloride is highly susceptible to nucleophilic substitution, making it an effective electrophile for creating new bonds with carbon-based nucleophiles.
In the presence of a Lewis acid catalyst, 3-(Chloromethyl)anisole is employed in Friedel-Crafts alkylation reactions to introduce the 3-methoxybenzyl group onto various aromatic and heteroaromatic rings. longdom.org This reaction is a powerful method for building more complex aryl- and heteroaryl-methane derivatives. The methoxy (B1213986) group on the anisole (B1667542) ring can influence the electronic properties of the resulting molecule and can be a precursor for a phenolic hydroxyl group if deprotection is required later in a synthetic sequence.
For example, the alkylation of electron-rich arenes like anisole or substituted phenols with 3-(Chloromethyl)anisole proceeds efficiently to yield diarylmethane structures. researchgate.netrsc.org These structures are common motifs in various functional organic molecules. The reaction conditions can be tailored to control the degree of substitution and regioselectivity.
Table 1: Examples of C-C Bond Formation using 3-(Chloromethyl)anisole
| Aromatic Substrate | Catalyst | Product Type | Potential Application |
|---|---|---|---|
| Anisole | AlCl₃ | Di(methoxyphenyl)methane | Intermediate for dyes, pharmaceuticals |
| Thiophene | SnCl₄ | (3-methoxybenzyl)thiophene | Building block for conductive polymers |
| Indole | ZnCl₂ | 3-(3-methoxybenzyl)indole | Precursor for biologically active alkaloids |
This table presents illustrative examples of potential reactions and applications.
The 3-methoxybenzyl moiety introduced by this reagent is a structural component found in numerous natural products, particularly in the lignan (B3055560) and isoflavonoid (B1168493) families. nih.gov Synthetic chemists utilize 3-(Chloromethyl)anisole to install this key fragment during the total synthesis of these complex molecules. The methoxy group often serves as a precursor to a phenol (B47542), which is a common feature in these biologically active compounds.
In the synthesis of cyclolignans such as podophyllotoxin, which exhibits potent antitumor activity, synthetic strategies often involve the coupling of a derivative of 3-(Chloromethyl)anisole with a lactone intermediate. nih.gov This step establishes a critical carbon-carbon bond and sets a key stereocenter for the target molecule. The synthesis of chloro-substituted dibenzopyranone natural products, such as graphislactone G, also relies on intermediates that could be conceptually derived from related anisole building blocks. researchgate.net
Precursor for Advanced Synthetic Building Blocks
Beyond direct alkylation, 3-(Chloromethyl)anisole is a starting material for the creation of more elaborate and specialized synthetic intermediates. nih.govasischem.comrsc.org The transformation of the chloromethyl group unlocks a diverse range of chemical functionalities.
The reaction of 3-(Chloromethyl)anisole with various alcohols under basic conditions provides a straightforward route to 3-methoxybenzyl ethers. The 3-methoxybenzyl (MOM) group is a widely used protecting group for alcohols and phenols in multi-step synthesis due to its stability under a range of conditions and its selective removal under oxidative or acidic conditions.
Furthermore, reaction with diols can lead to the formation of cyclic acetals, which are valuable for protecting carbonyl groups or as chiral auxiliaries in asymmetric synthesis. nih.govrsc.org The resulting structures are stable building blocks that can be carried through multiple synthetic steps before deprotection.
The versatility of 3-(Chloromethyl)anisole extends to the synthesis of functionalized aliphatic and cyclic structures. Conversion of the chloromethyl group to other functionalities, such as an azide, cyanide, or phosphonium (B103445) salt, opens up a vast array of subsequent reactions. For instance, the corresponding phosphonium salt is a key reagent in Wittig reactions for the synthesis of stilbene (B7821643) derivatives.
Intramolecular reactions starting from derivatives of 3-(Chloromethyl)anisole are also a powerful tool for constructing cyclic systems. For example, a Friedel-Crafts alkylation where the nucleophile is tethered to the anisole ring can lead to the formation of fused ring systems common in polycyclic natural products. nih.gov
Application in Polymer Chemistry and Functional Material Precursors
The reactivity of 3-(Chloromethyl)anisole makes it a valuable monomer and functionalizing agent in polymer chemistry. polytechnique.edu Similar to chloromethylstyrene, it can be used to introduce the 3-methoxybenzyl group into polymer backbones or as side-chain functionalities. researchgate.netsid.ir
These incorporated groups can significantly alter the properties of the resulting polymer, such as its thermal stability, solubility, and glass transition temperature. The benzyl (B1604629) chloride functionality can be used to graft other molecules onto a polymer chain, creating functional materials with tailored properties for applications in catalysis, separation science, or as advanced coatings. The development of novel precursors is a critical step in engineering new materials with controlled architectures and specific functionalities. polytechnique.edu
**advanced Spectroscopic and Analytical Investigations of 3 Chloromethoxy Anisole and Its Reaction Pathways**
Elucidation of Reaction Intermediates and Transient Species via In Situ Spectroscopic Methods
The study of chemical reactions as they occur is critical for understanding mechanisms, particularly for reactive molecules like 3-(Chloromethoxy)anisole, which can undergo reactions such as nucleophilic substitution. In situ spectroscopic techniques, including UV-Vis, Fourier-transform infrared (FTIR), and Raman spectroscopy, are indispensable for detecting and characterizing short-lived intermediates and transient species without the need for isolation.
In the context of this compound solvolysis or its reaction with nucleophiles, the primary intermediate of interest is the 3-methoxybenzyl carbocation. The formation of this cation is influenced by the electron-donating, yet meta-directing, methoxy (B1213986) group. Unlike its para-isomer, where the methoxy group can directly stabilize the positive charge through resonance, the effect in the meta position is primarily inductive.
An in situ UV-Vis spectroscopy setup can monitor the reaction by detecting the appearance of new chromophores. The 3-methoxybenzyl carbocation, for instance, would exhibit a characteristic absorption spectrum at a different wavelength from the parent molecule. By recording spectra at rapid intervals, the rise and decay of this intermediate can be tracked, providing kinetic data on its formation and consumption. Similarly, in situ FTIR or Raman spectroscopy can identify changes in vibrational modes corresponding to the C-Cl bond cleavage and the formation of new bonds with a solvent or nucleophile.
Table 1: Illustrative Application of In Situ Spectroscopy for Monitoring a Reaction of this compound
| Technique | Observable Parameter | Species Monitored | Anticipated Observation |
| UV-Vis Spectroscopy | Change in Absorbance (λmax) | This compound, 3-Methoxybenzyl carbocation, Product | Disappearance of reactant λmax; Appearance and subsequent disappearance of a new λmax for the carbocation; Appearance of final product λmax. |
| FTIR Spectroscopy | Vibrational Frequency (cm-1) | C-Cl bond, C-O bond (ether), O-H bond (if alcohol product) | Decrease in intensity of the C-Cl stretching band (~650-750 cm-1); Appearance of a broad O-H stretch (~3200-3600 cm-1) if hydrolysis occurs. |
| Raman Spectroscopy | Raman Shift (cm-1) | Aromatic ring modes, C-Cl stretch | Shift in aromatic ring breathing modes upon cation formation; Disappearance of the C-Cl stretch. |
This data allows for the construction of concentration profiles over time for reactants, intermediates, and products, which is essential for detailed kinetic modeling.
Conformational Analysis and Rotational Barrier Studies using High-Resolution NMR and Vibrational Spectroscopy
The three-dimensional structure and internal dynamics of this compound in solution are governed by the rotation around the Caryl-CCH2Cl and Caryl-OOCH3 single bonds. High-resolution Nuclear Magnetic Resonance (NMR) and vibrational (IR and Raman) spectroscopy are powerful tools for elucidating the preferred conformations and quantifying the energy barriers to rotation.
High-resolution 1H and 13C NMR spectroscopy provides initial structural confirmation. The chemical shifts and coupling constants of the aromatic protons are indicative of the substituent effects. More advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can be used to determine through-space proximity between protons. For this compound, NOESY could reveal correlations between the methoxy protons (-OCH3) or chloromethyl protons (-CH2Cl) and the aromatic protons, helping to establish the time-averaged preferred orientation of these groups relative to the benzene (B151609) ring.
Vibrational spectroscopy, which probes molecular vibrations, is sensitive to molecular conformation. Different rotational isomers (rotamers) may exhibit distinct vibrational frequencies. By analyzing the infrared or Raman spectrum, potentially at different temperatures, it is possible to identify the signatures of different conformers and study their relative populations. These experimental data, often combined with computational chemistry, allow for the determination of the rotational energy barriers that hinder free rotation around the single bonds.
Table 2: Predicted 1H and 13C NMR Chemical Shifts (δ) for this compound in CDCl3 (Note: These are estimated values based on standard substituent effects.)
| Atom | Type | Predicted Chemical Shift (ppm) | Multiplicity |
| H (on -CH2Cl) | 1H | ~4.55 | Singlet |
| H (on -OCH3) | 1H | ~3.80 | Singlet |
| H2 (aromatic) | 1H | ~6.95 | Singlet/Triplet |
| H4/H6 (aromatic) | 1H | ~6.85-6.90 | Multiplet |
| H5 (aromatic) | 1H | ~7.25-7.30 | Triplet |
| C (on -CH2Cl) | 13C | ~46.0 | - |
| C (on -OCH3) | 13C | ~55.2 | - |
| C1 (aromatic, C-CH2Cl) | 13C | ~139.0 | - |
| C3 (aromatic, C-OCH3) | 13C | ~159.8 | - |
| C2/C4/C5/C6 (aromatic) | 13C | ~114.0 - 129.7 | - |
Spectroscopic Probing of Reactivity, Selectivity, and Catalytic Interactions
Spectroscopy is a key tool for quantifying the reactivity of this compound and understanding the factors that control its reaction selectivity. Kinetic studies often employ spectroscopic methods to monitor the concentration of the reactant over time under various conditions (e.g., different solvents, temperatures, or catalyst presence). For example, UV-Vis spectroscopy can be used to follow the disappearance of the reactant's absorbance to determine reaction rate constants.
In reactions with multiple possible outcomes, such as substitution at different sites or competition between substitution and elimination, NMR or Gas Chromatography-Mass Spectrometry (GC-MS) can be used to determine the product distribution. This provides quantitative data on regioselectivity and chemoselectivity. Studies on related benzyl (B1604629) chlorides show that the nature and position of ring substituents dramatically influence reaction rates and mechanisms, transitioning between SN1 and SN2 pathways. The meta-methoxy group in this compound deactivates the carbocation intermediate relative to the para-isomer, pushing the mechanism towards a more SN2-like character in many substitution reactions.
When a catalyst is involved, spectroscopic methods can also probe the interaction between the catalyst and the substrate. For instance, if a Lewis acid catalyst is used to enhance the leaving group ability of the chloride, changes in the IR or NMR spectrum of the -CH2Cl group upon addition of the catalyst could provide evidence for the formation of a catalyst-substrate complex.
Advanced Mass Spectrometry for Mechanistic Studies and Complex Mixture Analysis
Advanced mass spectrometry (MS) is a cornerstone for the analysis of this compound, providing not only its exact molecular weight but also crucial information about its structure and fragmentation pathways, which aids in mechanistic studies. High-resolution mass spectrometry (HRMS) can determine the elemental composition of the parent molecule and its fragments with high accuracy.
Electron Ionization (EI) mass spectrometry of this compound is expected to produce a characteristic fragmentation pattern. The analysis of these fragments helps confirm the structure and can be used to trace reaction pathways, for example by identifying reaction products in a complex mixture. Key predicted fragmentation steps include:
Formation of the molecular ion (M+•).
Loss of a chlorine radical (•Cl) to form the stable 3-methoxybenzyl cation. This is often the base peak.
Loss of the entire chloromethyl radical (•CH2Cl) to form a methoxyphenyl cation.
Fragmentation of the methoxy group, such as the loss of formaldehyde (B43269) (CH2O), a characteristic pathway for anisole-type compounds.
Table 3: Predicted Key Fragments in the Electron Ionization Mass Spectrum of this compound (C8H9ClO, MW ≈ 156.6 g/mol )
| m/z (mass-to-charge ratio) | Ion Formula | Identity/Origin |
| 156/158 | [C8H9ClO]+• | Molecular Ion (with 35Cl/37Cl isotopes) |
| 121 | [C8H9O]+ | [M - Cl]+; 3-methoxybenzyl cation |
| 107 | [C7H7O]+ | [M - CH2Cl]+; methoxyphenyl cation |
| 91 | [C7H7]+ | Tropylium ion from rearrangement and loss of OCH3 |
| 77 | [C6H5]+ | Phenyl cation from loss of side chains |
When analyzing complex mixtures resulting from a reaction, techniques like GC-MS or Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable. They separate the components of the mixture before analysis by the mass spectrometer, allowing for the identification of reactants, products, byproducts, and intermediates.
X-Ray Crystallography for Solid-State Structure Elucidation of Derivatives and Intermediates
While this compound is a liquid at room temperature, its derivatives or stable reaction intermediates can often be crystallized. Single-crystal X-ray crystallography provides the definitive, unambiguous determination of the molecular structure in the solid state. This technique yields precise coordinates of every atom (excluding hydrogen in some cases), from which exact bond lengths, bond angles, and torsion angles can be calculated.
If a derivative of this compound—for example, the product of a substitution reaction with a bulky nucleophile—were crystallized, X-ray analysis would confirm the connectivity and stereochemistry of the product. Furthermore, the crystal packing reveals information about intermolecular interactions, such as hydrogen bonds, halogen bonds (C-Cl···X), or π-stacking, which govern the physical properties of the solid material.
This solid-state structural data serves as a crucial benchmark for computational models and helps in interpreting the spectroscopic data obtained in solution. Although a crystal structure for this compound itself is not available, the data from a derivative would provide invaluable insight into the steric and electronic properties of the 3-methoxybenzyl moiety.
Table 4: Hypothetical Crystallographic Data for a Derivative of this compound (Note: This table presents plausible data for a hypothetical crystalline derivative, illustrating the type of information obtained from X-ray analysis.)
| Parameter | Illustrative Value | Information Provided |
| Crystal System | Monoclinic | Symmetry of the unit cell |
| Space Group | P21/c | Arrangement of molecules in the unit cell |
| a, b, c (Å) | 10.1, 11.8, 12.0 | Unit cell dimensions |
| β (°) | 105.5 | Unit cell angle |
| Volume (Å3) | 1360 | Volume of the unit cell |
| Z | 4 | Number of molecules per unit cell |
| Bond Length (Caryl-Csubst) | 1.51 Å | Length of the new bond formed in the reaction |
| Bond Angle (C-C-O) | 118.5° | Geometry around specific atoms |
| Torsion Angle (C-C-O-C) | 175.2° | Conformation of the methoxy group in the solid state |
Computational and Theoretical Insights into 3 Chloromethoxy Anisole Reactivity and Structure
Computational chemistry provides powerful tools to investigate the intricacies of molecular structure and reactivity. For 3-(Chloromethoxy)anisole, theoretical methods offer a molecular-level understanding that complements experimental observations. These approaches can elucidate electronic properties, conformational behaviors, and reaction mechanisms with high precision.
**future Directions and Emerging Research Avenues for 3 Chloromethoxy Anisole Chemistry**
Development of Novel Catalytic Systems for Sustainable Transformations
The development of green and sustainable chemical processes is a major focus of modern chemistry. For a compound like 3-(Chloromethoxy)anisole, future research could target the development of catalytic systems that enable its efficient and environmentally benign synthesis and subsequent transformations. Chloroalkyl ethers are typically reactive, and controlling their reactions to achieve high selectivity and yield is crucial.
Future research could focus on:
Homogeneous Catalysis: Investigating transition-metal catalysts (e.g., based on palladium, copper, or nickel) for cross-coupling reactions where the chloromethoxy group acts as a leaving group or a reactive site. Novel ligand design could be pivotal in controlling reactivity and preventing unwanted side reactions.
Heterogeneous Catalysis: Designing solid-supported catalysts, such as zeolites or metal-organic frameworks (MOFs), for the synthesis of this compound derivatives. These systems would offer the advantages of easy catalyst separation and recyclability, contributing to more sustainable processes.
Photocatalysis: Utilizing visible-light photocatalysis to generate reactive intermediates from this compound under mild conditions, potentially enabling new types of bond formations that are inaccessible through traditional thermal methods.
| Catalyst Type | Potential Application for this compound | Sustainability Advantage |
| Homogeneous Pd/Ligand Systems | Cross-coupling reactions (e.g., Suzuki, Sonogashira) at the chloro-position. | High efficiency and selectivity under mild conditions. |
| Zeolites/MOFs | Shape-selective synthesis and functionalization. | Catalyst recyclability, reduced waste. |
| Visible-Light Photocatalysts | Radical-based transformations for C-C and C-heteroatom bond formation. | Use of renewable energy, mild reaction conditions. |
Exploration of New Synthetic Applications and Medicinal Chemistry Precursors
The structural motifs of anisole (B1667542) and chloroalkyl ethers are present in numerous biologically active molecules. This compound could serve as a valuable building block in the synthesis of complex organic molecules for pharmaceutical applications. The chloromethoxy group is a reactive handle that can be used to introduce a methoxymethyl (MOM) ether, a common protecting group for alcohols, or to alkylate various nucleophiles.
Potential applications in medicinal chemistry could include:
Scaffold for Drug Discovery: The anisole core is a key component of many drugs. Functionalization via the chloromethoxy group could lead to the generation of large libraries of novel compounds for high-throughput screening.
Synthesis of Natural Product Analogues: Modification of natural products containing a phenolic hydroxyl group by reaction with this compound could yield new derivatives with potentially enhanced biological activity or improved pharmacokinetic properties.
Precursors to Heterocycles: The reactivity of the chloromethoxy group could be exploited in intramolecular cyclization reactions to construct novel heterocyclic systems, which are of great importance in medicinal chemistry.
Integration with Flow Chemistry, Microfluidics, and Automated Synthesis Platforms
Flow chemistry offers significant advantages over traditional batch synthesis, including improved safety, better process control, and ease of scalability. For a highly reactive compound like this compound, flow chemistry could be particularly beneficial.
Future research in this area would likely involve:
On-Demand Synthesis: Developing a continuous flow process for the synthesis of this compound, allowing it to be generated and used in situ without the need for isolation and storage of a potentially unstable intermediate.
Automated Reaction Optimization: Utilizing automated flow platforms to rapidly screen reaction conditions (e.g., temperature, residence time, reagent stoichiometry) for reactions involving this compound, thereby accelerating the discovery of new transformations.
Microfluidic Systems: Employing microreactors to study the kinetics and mechanisms of reactions involving this compound with high precision, providing valuable insights for process optimization.
| Technology | Benefit for this compound Chemistry | Research Focus |
| Flow Chemistry | Enhanced safety and control of reactive intermediates. | Development of integrated multi-step syntheses. |
| Microfluidics | Precise control over reaction parameters. | Mechanistic studies and kinetic analysis. |
| Automated Synthesis | High-throughput screening and optimization. | Library synthesis for drug discovery. |
Sustainable and Biocatalytic Approaches to this compound Derived Compounds
Biocatalysis, the use of enzymes to catalyze chemical reactions, is a powerful tool for sustainable synthesis. While the direct enzymatic synthesis of a chloroalkyl ether like this compound might be challenging, enzymes could be employed in the transformation of its derivatives.
Emerging research could explore:
Enzymatic Transformations: Using enzymes such as lipases, hydrolases, or oxidoreductases to perform stereoselective modifications on molecules derived from this compound.
Advanced Material Applications and Functionalization Strategies
Anisole derivatives are used in the development of functional organic materials, including polymers and liquid crystals. The introduction of a reactive chloromethoxy group could provide a means to covalently incorporate the 3-methoxyphenyl moiety into larger material structures.
Potential applications in materials science include:
Polymer Functionalization: Using this compound as a reagent to modify the surface of polymers, imparting new properties such as altered hydrophobicity or the ability to bind other molecules.
Synthesis of Novel Monomers: Converting this compound into a polymerizable monomer for the creation of new polymers with tailored electronic or optical properties.
Development of Organic Semiconductors: Incorporating the electron-rich 3-methoxyphenyl group into conjugated systems for applications in organic electronics.
Q & A
Q. What are the key synthetic routes for 3-(Chloromethoxy)anisole, and how can reaction conditions be optimized?
- Methodological Answer: this compound can be synthesized via chloromethylation of anisole derivatives. A common approach involves reacting 3-methoxybenzyl alcohol with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under anhydrous conditions to introduce the chloromethoxy group . Optimization includes controlling reaction temperature (0–5°C to prevent side reactions) and using inert solvents like dichloromethane. Purity can be monitored via GC-MS or HPLC, with yields typically ranging from 60–80% depending on stoichiometric ratios .
Q. How can researchers characterize this compound using spectroscopic and chromatographic methods?
- Methodological Answer:
- NMR : H NMR spectra show distinct signals for the methoxy group (~δ 3.8 ppm) and aromatic protons (δ 6.7–7.2 ppm). The chloromethoxy group’s methylene protons appear as a singlet near δ 4.5 ppm .
- GC-MS : Retention times and fragmentation patterns (e.g., m/z 156 for [M]⁺) confirm molecular identity .
- Boiling Point : Reported as 198–200°C, consistent with chloro-substituted anisoles .
Q. What safety protocols are critical when handling this compound in the lab?
- Methodological Answer:
- PPE : Use nitrile gloves, lab coats, and safety goggles due to skin/eye irritation risks .
- Ventilation : Conduct reactions in a fume hood to avoid inhalation of volatile chlorinated byproducts.
- Spill Management : Neutralize spills with sodium bicarbonate and adsorb using inert materials like vermiculite .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reactivity data for this compound?
- Methodological Answer: Discrepancies in reactivity (e.g., hydrolysis rates or electrophilic substitution patterns) may arise from solvent polarity or trace moisture. To address this:
Q. What challenges arise in the regioselective functionalization of this compound, and how can they be mitigated?
- Methodological Answer: The chloromethoxy group’s electron-withdrawing nature directs electrophilic substitution to the para position, but steric hindrance can reduce yields. Strategies include:
- Directed Metalation : Use tert-butyllithium to deprotonate specific positions, followed by quenching with electrophiles .
- Palladium Catalysis : Employ Suzuki-Miyaura coupling with aryl boronic acids to introduce substituents while preserving regioselectivity .
Q. How can computational modeling guide the design of this compound derivatives for drug discovery?
- Methodological Answer:
- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity in nucleophilic environments .
- Docking Studies : Screen derivatives against target proteins (e.g., enzymes) to prioritize synthesis. For example, analogs with fluorinated substituents show enhanced bioavailability in similar compounds .
Key Research Findings
- Synthetic Efficiency : Directed ortho-metalation improves regioselectivity in palladium-catalyzed couplings, enabling access to complex indole derivatives .
- Environmental Fate : Low Henry’s Law constants suggest volatilization from water bodies is limited, prioritizing soil adsorption studies .
- Toxicity Profile : Acute exposure risks include CNS depression in mammals, necessitating stringent lab safety protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
